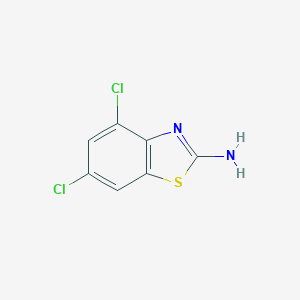

2-Amino-4,6-dichlorobenzothiazole

Beschreibung

Historical Context of Benzothiazole (B30560) Research

The journey into the world of benzothiazoles began in the late 19th century. In 1879, A.W. Hofmann was the first to report the synthesis of 2-substituted benzothiazoles. guidechem.com This initial discovery laid the groundwork for future explorations into the properties and applications of this heterocyclic system. A significant milestone in the industrial application of benzothiazoles occurred in 1921 with the discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber. guidechem.com It wasn't until 1967 that the parent benzothiazole compound was isolated from a natural source, the volatiles of American cranberries. guidechem.com The 1950s saw a surge of interest in 2-aminobenzothiazole (B30445) derivatives, which were extensively studied for their potential as central muscle relaxants. researchgate.netnih.gov This early pharmacological research highlighted the therapeutic potential of this particular class of benzothiazoles and set the stage for their continued investigation in drug discovery.

Structural Features and Core Benzothiazole Nucleus

The benzothiazole nucleus is a bicyclic heteroaromatic system, formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring at the 4,5-positions of the thiazole. guidechem.com This fusion results in a planar, 10π electron aromatic system that adheres to Hückel's rule, contributing to its stability. guidechem.comchemimpex.comchemimpex.com The core structure consists of a five-membered thiazole ring containing both a sulfur and a nitrogen atom, fused to a six-membered benzene ring. nih.gov The nine atoms of this bicyclic structure, along with any attached substituents, are coplanar. guidechem.com The thiazole ring is electron-withdrawing, and the methyne (CH) center in the thiazole ring is a common site for substitution. guidechem.com

Table 1: Structural and Physicochemical Properties of Benzothiazole

| Property | Value |

| Chemical Formula | C₇H₅NS |

| Molar Mass | 135.19 g/mol |

| Appearance | Colorless, slightly viscous liquid |

| Melting Point | 2 °C |

| Boiling Point | 227-228 °C |

| Aromaticity | 10π electron system |

| Planarity | Planar |

Overview of Biological and Pharmacological Relevance of Benzothiazole Derivatives

The benzothiazole scaffold is a versatile building block that has been incorporated into a wide array of biologically active molecules. nih.govgeorganics.sknih.govtandfonline.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them a focal point in medicinal chemistry. mdpi.comscbt.com

Some of the key biological activities associated with benzothiazole derivatives include:

Anticancer: A significant area of research has focused on the development of benzothiazole-based compounds as anticancer agents. georganics.sknih.govijcce.ac.ir

Antimicrobial: Derivatives have shown efficacy against various bacterial and fungal strains. nih.gov

Anti-inflammatory: Certain benzothiazole compounds exhibit anti-inflammatory properties. tandfonline.com

Anticonvulsant: The potential of benzothiazole derivatives as anticonvulsant agents has been explored. nih.govscbt.comnih.gov

Antitubercular: Some derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govnih.gov

Antidiabetic: The benzothiazole nucleus is present in some compounds with antidiabetic properties. nih.gov

Antiviral: Research has indicated the potential for antiviral applications. nih.gov

Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes, such as carbonic anhydrase. ijcce.ac.irnih.gov

Beyond medicinal applications, benzothiazoles are utilized in other industries. They are employed as dyes and pigments, in the vulcanization of rubber, and as corrosion inhibitors.

Specific Emphasis on the Importance of the 2-Amino Substituted Benzothiazole Moiety in Medicinal Chemistry

The 2-aminobenzothiazole scaffold is considered a "privileged structure" in drug discovery. researchgate.net This designation stems from its ability to serve as a versatile framework for the synthesis of a wide range of biologically active compounds. The amino group at the C2-position is a key feature, as it is highly reactive and can be readily functionalized, allowing for the introduction of various substituents to modulate the pharmacological properties of the molecule.

The versatility of the 2-aminobenzothiazole moiety allows medicinal chemists to design and synthesize derivatives with enhanced affinity, selectivity, and pharmacokinetic profiles for specific biological targets. This adaptability has led to the development of 2-aminobenzothiazole-based compounds with a diverse array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The ability of the exocyclic nitrogen and the cyclic nitrogen and sulfur atoms to coordinate with metals also adds to its chemical versatility. Furthermore, the 2-aminobenzothiazole core can act as a bioisostere for other important chemical groups in drug design.

Introduction to 2-Amino-4,6-dichlorobenzothiazole as a Research Target

Building upon the established importance of the 2-aminobenzothiazole scaffold, specific halogenated derivatives have emerged as valuable research targets. This compound is one such compound that has garnered attention in the scientific community. guidechem.com This molecule features the core 2-aminobenzothiazole structure with the addition of two chlorine atoms on the benzene ring at positions 4 and 6.

The presence of these chlorine atoms significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. nih.gov It is utilized as a building block in the creation of various pharmaceuticals, agrochemicals, and dyes. guidechem.comgeorganics.sknih.gov Research has suggested that this compound and its derivatives may possess antimicrobial and anticancer properties, and it serves as a precursor for the development of enzyme inhibitors. guidechem.comgeorganics.sknih.gov The strategic placement of the chloro substituents can enhance biological activity or provide sites for further chemical modification, making this compound a key starting material for the exploration of new therapeutic agents. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 16582-59-5 |

| Molecular Formula | C₇H₄Cl₂N₂S |

| Molecular Weight | 219.1 g/mol |

| Appearance | White to light yellow crystalline powder |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGRZSHGRZYCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937130 | |

| Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16582-59-5, 61792-25-4 | |

| Record name | 4,6-Dichloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16582-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4,6 Dichlorobenzothiazole

Classical and Modern Synthesis Approaches to 2-Aminobenzothiazoles

The synthesis of the 2-aminobenzothiazole (B30445) scaffold has been approached through various methodologies over the years, ranging from classical one-pot reactions to more modern, catalyzed processes. These methods often start from readily available precursors like substituted anilines or phenylthioureas.

Methods Involving Substituted Anilines, Potassium Thiocyanate (B1210189), and Bromine in Acetic Acid

A well-established and classical method for the synthesis of 6-substituted 2-aminobenzothiazoles involves the reaction of a 4-substituted aniline (B41778) with potassium thiocyanate in the presence of bromine and acetic acid. nih.govscholarsresearchlibrary.com This one-pot synthesis proceeds through the in-situ formation of a thiocyanate intermediate which then undergoes cyclization. scholarsresearchlibrary.com The reaction is initiated by the treatment of the substituted aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine. scholarsresearchlibrary.comrjpbcs.com

However, a significant limitation of this method is its regioselectivity. When anilines without a substituent at the para-position are used, the predominant reaction is often thiocyanation at this para-position rather than the desired cyclization to form the benzothiazole (B30560) ring. nih.gov Despite this, this approach has been successfully employed for the synthesis of various 2-aminobenzothiazole derivatives. For instance, the reaction of 4-substituted anilines with potassium thiocyanate and subsequent oxidative cyclization with bromine has been used to prepare compounds like 2-amino-6-substituted-carbonyl benzothiazoles and 2-amino-6-fluoro-7-chlorobenzothiazole. researchgate.net

Utilization of Phenylthioureas as Synthetic Precursors

The use of phenylthioureas as starting materials provides an alternative route to 2-aminobenzothiazoles. nih.gov In this approach, the phenylthiourea (B91264) derivative can be cyclized to form the benzothiazole ring. One method involves treating the phenylthiourea with bromine in a solvent like chloroform (B151607) or acetic acid. nih.gov However, this method can lead to a lack of regioselectivity in the final product. nih.gov

A key advantage of using phenylthioureas is that they can be readily prepared from the corresponding anilines. This two-step process, involving the formation of the phenylthiourea followed by cyclization, offers a versatile entry point to a range of substituted 2-aminobenzothiazoles.

Hugershoff's Method: Reaction of Thiourea (B124793) Derivatives with Bromine in Acetic Acid

The Hugershoff synthesis, a classical method dating back to the early 1900s, specifically involves the cyclization of an arylthiourea with liquid bromine in chloroform to yield a 2-aminobenzothiazole. rjpbcs.comresearchgate.net This method is a foundational technique in the synthesis of this class of compounds. The reaction proceeds through an oxidative cyclization mechanism.

Thiocyanogen Method: Direct Reaction of Amine Derivatives with Thiocyanogen

Another classical approach is the direct thiocyanogenation of amine derivatives. scholarsresearchlibrary.com This method has been utilized to prepare various substituted 2-aminobenzothiazoles. For example, 2-amino-5,6-dichloro and 2-amino-6,7-dichlorobenzothiazole have been synthesized by the cyclization of the appropriate substituted aniline with thiocyanogen. rjpbcs.comresearchgate.net

Specific Synthesis of 2-Amino-4,6-dichlorobenzothiazole

The synthesis of the specifically targeted compound, this compound, leverages the principles of the classical methods described above, particularly the reaction involving a substituted aniline.

Preparation from Substituted Aniline (e.g., 2,4-dichloroaniline) and Potassium Thiocyanate in the Presence of Bromine

The synthesis of this compound can be achieved by reacting 2,4-dichloroaniline (B164938) with potassium thiocyanate in the presence of bromine. This reaction is typically carried out in a solvent such as glacial acetic acid. The starting material, 2,4-dichloroaniline, provides the necessary chloro-substituents at positions 4 and 6 of the final benzothiazole ring.

The reaction of 3,4-substituted anilines with potassium thiocyanate (KSCN) and bromine (Br₂) in ice-cold acetic acid (AcOH) is a known method for producing 5,6-substituted derivatives of 2-aminobenzothiazole. nih.gov A similar principle applies to the synthesis of this compound, where the positions of the chloro groups on the aniline precursor dictate their final positions on the benzothiazole ring.

A one-pot synthesis method has been developed for 2-amino-5,6-dichlorobenzothiazole (B1582228) using 3,4-dichloroaniline, ammonium (B1175870) thiocyanate, and N-bromosuccinimide in an acidic ionic liquid, which serves as both the solvent and catalyst. google.com This approach offers advantages such as ease of operation, high yield, and the reusability of the ionic liquid. google.com

Exploration of Reaction Kinetics and Mechanisms in this compound Synthesis

While specific kinetic studies detailing the Claisen-type route for this compound are not extensively documented in readily available literature, the general principles of benzothiazole synthesis provide a foundational understanding. The formation of the benzothiazole ring typically involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization.

The classical synthesis of 2-aminobenzothiazoles often involves the treatment of a corresponding aniline with potassium thiocyanate in the presence of an oxidizing agent like bromine in acetic acid. However, this method can lead to undesired side reactions, such as thiocyanation at the para position of the aniline ring, especially when the para position is unsubstituted.

A common and effective method for the synthesis of 2-aminobenzothiazoles involves the use of sulfuryl chloride. For instance, the synthesis of 2-amino-6-methylbenzothiazole (B160888) is achieved by reacting p-toluidine (B81030) with sodium thiocyanate to form p-tolylthiourea, which is then cyclized using sulfuryl chloride. orgsyn.org This process is carefully controlled to manage the exothermic nature of the reaction and to maximize the yield of the desired product. orgsyn.org

The reaction mechanism can be conceptualized as follows:

Formation of a thiourea derivative from the parent aniline.

Oxidative cyclization of the thiourea to form the benzothiazole ring.

The kinetics of these steps are influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent and catalyst used.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ionic liquids (ILs) have emerged as promising green alternatives to volatile organic solvents. Their low vapor pressure, thermal stability, and tunable properties make them attractive for a variety of chemical transformations. In the context of 2-aminobenzothiazole synthesis, ionic liquids can act as both the solvent and a catalyst, enhancing reaction rates and simplifying product recovery. researchgate.net

For example, the synthesis of 2-aminobenzothiazole derivatives has been successfully carried out in ionic liquids such as 1-butyl-3-methylimidazolium bisulphate ([BMIM][HSO₄]), 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]). researchgate.net These reactions often proceed with higher yields and shorter reaction times compared to conventional methods. researchgate.net The use of ionic liquids can also facilitate the separation and recycling of the catalyst and solvent system. researchgate.net

The Hantzsch condensation, a well-established method for thiazole (B1198619) synthesis, has been adapted into one-pot procedures. nih.gov These modified methods often involve the in situ generation of an α-haloketone, which then reacts with a thiourea or thioamide to form the thiazole ring. nih.gov The development of novel catalysts, including magnetically separable nanocatalysts, has further improved the efficiency and sustainability of these one-pot syntheses. nih.govnih.gov The use of a recyclable nanocatalyst simplifies product purification and reduces the environmental impact of the process. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a tool for accelerating chemical reactions. The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher product yields and improved purity.

The synthesis of various heterocyclic compounds, including benzothiazole and benzotriazole (B28993) derivatives, has been successfully achieved using microwave irradiation. researchgate.netnih.gov For instance, the N-alkylation of benzotriazole has been shown to proceed with good yields under microwave conditions compared to conventional heating methods. nih.gov This technique offers a clear advantage in terms of energy efficiency and throughput, aligning with the principles of green chemistry.

Solid-Phase Synthesis Strategies for 2-Aminobenzothiazoles and Potential Adaptation for this compound

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries, which is particularly valuable in medicinal chemistry and drug discovery. nih.gov In SPS, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing, simplifying the purification process.

While the direct solid-phase synthesis of 2-aminobenzothiazoles has presented challenges, a traceless protocol has been developed. nih.govnih.gov This method involves a resin-bound acyl-isothiocyanate which reacts with an aniline. The resulting N-acyl, N'-phenyl-thiourea undergoes cyclization to form the 2-aminobenzothiazole scaffold. nih.govnih.gov The final product is then cleaved from the resin. nih.govnih.gov

This solid-phase strategy could potentially be adapted for the synthesis of this compound by utilizing a dichlorinated aniline as the starting material. The ability to perform further chemical modifications on the resin-bound intermediate before cleavage allows for the creation of a diverse range of derivatives. nih.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Potassium thiocyanate |

| Bromine |

| Acetic acid |

| Sulfuryl chloride |

| p-Toluidine |

| Sodium thiocyanate |

| p-Tolylthiourea |

| 1-Butyl-3-methylimidazolium bisulphate ([BMIM][HSO₄]) |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) |

| α-Haloketone |

| Thiourea |

| Thioamide |

| Benzotriazole |

| Acyl-isothiocyanate |

| Aniline |

Chemical Reactivity and Derivatization of 2 Amino 4,6 Dichlorobenzothiazole

Reactions at the Amino Substituent and its Role in Functionalization

The exocyclic amino group at the C2 position of the benzothiazole (B30560) ring is a primary site for chemical modification, making it a cornerstone for the functionalization of the entire molecule. nih.gov This amino group readily undergoes acylation, sulfonylation, and condensation reactions, allowing for the introduction of a wide array of substituents. nih.gov For instance, acylation with chloroacetyl chloride provides a reactive handle for further nucleophilic substitutions, leading to the formation of more complex derivatives. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with known biological activities. nih.gov The nucleophilicity of this amino group is central to its role in building more elaborate molecular architectures.

Reactions Involving the Nitrogen Atom in the Amidine System to Form Fused Heterocyclic Systems

The 2-aminobenzothiazole (B30445) core contains a formal amidine system, where both the exocyclic amino nitrogen and the endocyclic thiazole (B1198619) nitrogen can participate in cyclization reactions. researchgate.net This dual reactivity allows for the construction of fused heterocyclic systems. Three-component reactions involving 2-aminobenzothiazole, an aldehyde, and a methylene-active carbonyl compound can lead to the formation of fused pyrimidine (B1678525) rings. researchgate.net The reaction proceeds through a cascade of condensation and cyclization steps, highlighting the utility of the amidine system in complex molecule synthesis. researchgate.net

Synthesis of Schiff Base Derivatives of 2-Amino-4,6-dichlorobenzothiazole

The condensation of the amino group of 2-aminobenzothiazole derivatives with various aromatic aldehydes is a common strategy to synthesize Schiff bases, also known as azomethines. jocpr.commedwinpublishers.com These reactions are typically carried out in an alcoholic solvent, often with a catalytic amount of acid. ijpbs.commedwinpublishers.com The formation of the imine (-C=N-) bond is confirmed by the disappearance of the amine and carbonyl peaks and the appearance of a characteristic azomethine peak in the IR spectrum. medwinpublishers.com A variety of aldehydes, including those with different substituents on the aromatic ring, can be used to generate a library of Schiff base derivatives. jocpr.commedwinpublishers.comijpbs.commedwinpublishers.com

Table 1: Examples of Schiff Base Synthesis from 2-Aminobenzothiazole Derivatives

| 2-Aminobenzothiazole Derivative | Aldehyde | Product | Reference |

|---|---|---|---|

| 2-amino-6-chlorobenzothiazole | o-Vanillin | o-Vanilidine-2-amino-6-chlorobenzothiazole | jocpr.com |

| 4,6-difluoro-2-aminobenzothiazole | 4-chlorobenzaldehyde | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine | medwinpublishers.commedwinpublishers.com |

| 4,6-difluoro-2-aminobenzothiazole | 4-nitrobenzaldehyde | 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine | medwinpublishers.commedwinpublishers.com |

| 4,6-difluoro-2-aminobenzothiazole | 1H-indole-3-carbaldehyde | N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazole-2-amine | medwinpublishers.commedwinpublishers.com |

Formation of Spiro Compounds Incorporating this compound Moieties

While direct synthesis of spiro compounds from this compound is not extensively detailed in the provided search results, the broader field of spiro heterocyclic steroid synthesis offers insights into potential reaction pathways. beilstein-journals.orgnih.gov The synthesis of spiro compounds often involves intramolecular cyclization reactions where a suitable functional group on a side chain attacks a carbon atom of the heterocyclic ring. beilstein-journals.orgnih.gov For instance, the formation of spiro-β-lactones from steroidal propargylic alcohols proceeds via a palladium-catalyzed cyclocarbonylation. beilstein-journals.org Another approach involves the intramolecular C-H insertion of a diazo-substituted side chain, initiated by light. beilstein-journals.orgnih.gov These general strategies could potentially be adapted to synthesize spiro compounds incorporating the this compound scaffold, provided a suitable precursor with a reactive side chain is first synthesized.

Reactions Leading to Thiazolidinone and Azetidinone Derivatives from this compound

The synthesis of thiazolidinone and azetidinone derivatives often begins with the formation of Schiff bases from 2-aminobenzothiazole precursors. ingentaconnect.com

Thiazolidinones: Cyclocondensation of these Schiff bases with thioglycolic acid is a common method for synthesizing 4-thiazolidinone (B1220212) derivatives. This reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization.

Azetidinones: 2-Azetidinone rings (β-lactams) can be formed by the reaction of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. ingentaconnect.com

These reactions demonstrate a versatile pathway to expand the heterocyclic framework of 2-aminobenzothiazole derivatives into more complex structures. ingentaconnect.com

Table 2: Synthesis of Thiazolidinone and Azetidinone Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Schiff base of 2-aminobenzothiazole | Thioglycolic acid | Thiazolidinone | |

| Schiff base of 2-aminobenzothiazole | Chloroacetyl chloride, Triethylamine | Azetidinone | ingentaconnect.com |

Coupling Reactions and Derivative Formation (e.g., Suzuki-Miyaura coupling for related benzothiazoles)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between organoboron compounds and organic halides. youtube.comnih.gov This reaction is highly relevant for the derivatization of dichlorobenzothiazoles. For instance, in 3,5-dichloro-1,2,4-thiadiazole, a related heterocyclic system, the chlorine atoms can be selectively substituted with aryl groups by controlling the reaction temperature. nih.govresearchgate.net At room temperature, monosubstitution occurs, while at elevated temperatures, disubstitution is favored. nih.govresearchgate.net This methodology can be applied to this compound to introduce aryl or other organic fragments at the 4- and 6-positions, enabling the synthesis of a diverse range of derivatives. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.govresearchgate.net

Modification of Benzothiazole Scaffold for Structure-Activity Relationship Studies

The modification of the 2-aminobenzothiazole scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govresearchgate.netnih.gov By systematically altering the substituents at various positions on the benzothiazole ring, researchers can identify the structural features that are crucial for a desired biological activity. For example, in the development of renin inhibitors, a series of compounds with a 2-amino-4-thiazolyl moiety at the P2 position were synthesized and evaluated. nih.gov Similarly, for inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole (B372263) ring was found to improve inhibitory activity and selectivity. nih.gov These studies highlight the importance of synthetically accessible positions on the benzothiazole scaffold for fine-tuning the pharmacological properties of the resulting derivatives.

Advanced Characterization Techniques for 2 Amino 4,6 Dichlorobenzothiazole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable in confirming the molecular structure of newly synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, connectivity of atoms, and electronic properties can be obtained.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum shows characteristic peaks corresponding to specific bonds. For 2-aminobenzothiazole (B30445) derivatives, FT-IR spectra typically reveal key stretching and bending vibrations.

For instance, in a study of N-(2-Aminobenzothiazole) methacrylamide (B166291) copolymers, characteristic peaks were observed at 2953 cm⁻¹ and 2874 cm⁻¹ corresponding to symmetric and asymmetric CH₂ stretching. researchgate.net The C=N stretching of the aromatic ring was identified at 1536 cm⁻¹, while the C-C stretching of the aromatic rings appeared at 1448 cm⁻¹. researchgate.net The presence of a thio group was indicated by a C=S stretching frequency at 1235 cm⁻¹, and the C=O stretching of the amide was observed at 1681 cm⁻¹. researchgate.net

In the analysis of 2-amino-4-methylbenzothiazole (B75042) (2A4MBT), FT-IR spectra were recorded in the range of 4000–400 cm⁻¹. nih.gov Similarly, the characterization of various 2-aminobenzothiazole derivatives showed distinct FT-IR peaks. For example, a derivative with the chemical formula C₁₃H₁₀N₂S exhibited peaks at 3186, 3126, 2931, 1618, 1325, 1293, and 1128 cm⁻¹. rsc.org Another derivative, C₁₃H₉FN₂S, showed absorptions at 3193, 3054, 2906, 1621, 1327, 1272, and 1128 cm⁻¹. rsc.org

Table 1: Selected FT-IR Peaks for 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Wavenumber (cm⁻¹) | Assignment |

| N-(2-Aminobenzothiazole) methacrylamide | 2953, 2874 | CH₂ stretching |

| N-(2-Aminobenzothiazole) methacrylamide | 1536 | C=N stretching |

| N-(2-Aminobenzothiazole) methacrylamide | 1448 | C-C aromatic stretching |

| N-(2-Aminobenzothiazole) methacrylamide | 1235 | C=S stretching |

| N-(2-Aminobenzothiazole) methacrylamide | 1681 | C=O stretching |

| C₁₃H₁₀N₂S Derivative | 3186, 3126, 2931, 1618, 1325, 1293, 1128 | Characteristic vibrations |

| C₁₃H₉FN₂S Derivative | 3193, 3054, 2906, 1621, 1327, 1272, 1128 | Characteristic vibrations |

This table is based on data from the referenced articles and is not exhaustive.

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

For 2-Amino-6-chlorobenzothiazole, the ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals for the aromatic protons. chemicalbook.com The chemical shifts are assigned as follows: 7.779 ppm, 7.640 ppm, 7.323 ppm, and 7.233 ppm. chemicalbook.com The integration of these peaks corresponds to the number of protons in each environment.

In the case of 2-amino-4-phenylthiazole, ¹H NMR spectra in DMSO-d₆ showed signals for the aromatic protons between δ 7.86-7.21 ppm and a singlet at 6.98 ppm for the thiazole (B1198619) proton. The ¹³C NMR spectrum displayed signals at δ 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, and 102.0 ppm. rsc.org

The ¹H and ¹³C NMR spectra of various other 2-aminobenzothiazole derivatives have been extensively studied. For example, a derivative with the formula C₁₃H₁₀N₂S showed ¹H NMR signals in CDCl₃ at δ 7.64-7.17 ppm and ¹³C NMR signals at δ 164.2, 151.3, 139.6, 129.9, 129.5, 126.1, 124.3, 122.4, 120.8, 120.0, and 119.4 ppm. rsc.org

Table 2: Representative NMR Data for 2-Aminobenzothiazole Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-Amino-6-chlorobenzothiazole | DMSO-d₆ | 7.779, 7.640, 7.323, 7.233 | Data not specified |

| 2-Amino-4-phenylthiazole | DMSO-d₆ | 7.86-7.21, 6.98 | 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, 102.0 |

| C₁₃H₁₀N₂S Derivative | CDCl₃ | 7.64-7.17 | 164.2, 151.3, 139.6, 129.9, 129.5, 126.1, 124.3, 122.4, 120.8, 120.0, 119.4 |

This table presents a selection of NMR data from the provided search results.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

The mass spectrum of 2-Amino-6-chlorobenzothiazole shows a molecular ion peak at m/z 184, which corresponds to its molecular weight. chemicalbook.com The isotopic pattern, with a significant peak at m/z 186, is characteristic of a molecule containing one chlorine atom. chemicalbook.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. For instance, a derivative with the formula C₁₃H₁₀N₂S showed a calculated m/z of 227.0643 for [M+H]⁺, with the found value being 227.0650. rsc.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can be used to study conjugation and the presence of chromophores.

The UV-visible spectrum of 2-amino-4-methylbenzothiazole has been recorded and analyzed to understand its electronic properties, including the HOMO-LUMO energy gap. nih.gov For 2-aminobenzimidazole, a related compound, the experimental UV spectra in ethanol (B145695) and water show absorption maxima at 283, 243, and 212 nm, and 280, 244, and 204 nm, respectively. researchgate.net

Elemental Analysis (C, H, N, S, Cl)

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and chlorine) in a compound. This data is essential for verifying the empirical and molecular formula of a newly synthesized compound. The molecular formula of 2-Amino-4,6-dichlorobenzothiazole is C₇H₄Cl₂N₂S, with a molecular weight of 219.1. scbt.com For various synthesized derivatives, elemental analysis is routinely performed to confirm their composition. researchgate.net

Purity Assessment Techniques (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Ensuring the purity of a chemical compound is critical for its intended application. Chromatographic techniques are widely used for this purpose.

Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org It involves spotting the sample on a silica (B1680970) gel plate and developing it with a suitable solvent system. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. It offers high resolution and sensitivity. A study on the determination of 2-amino-4-chlorophenol (B47367) in chlorzoxazone (B1668890) formulations utilized a reversed-phase HPLC method with a C18 column and a mobile phase of water, acetonitrile, and acetic acid. researchgate.net This method was validated for specificity, linearity, precision, and accuracy. researchgate.net For 2-Amino-6-chlorobenzothiazole, a purity of over 98.0% as determined by HPLC has been reported.

Computational Chemistry and Theoretical Studies on 2 Amino 4,6 Dichlorobenzothiazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 2-Amino-4,6-dichlorobenzothiazole. While specific studies on the 4,6-dichloro derivative are not extensively detailed in public literature, the methodologies are well-established through research on analogous compounds like 2-amino-4-methoxybenzothiazole (B160982). nih.gov

These studies typically employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. nih.gov The B3LYP functional, combined with various basis sets such as 6-31G(d,p), 6-311++G(d,p), and cc-pVDZ, is commonly used to optimize the molecular geometry and calculate a range of properties. nih.gov

Key electronic and structural properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from FMO energies to quantify the molecule's stability and reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular electronic interactions, charge delocalization, and the stabilization energy associated with hyperconjugative interactions. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared and Raman spectra, which, when compared with experimental data (FTIR, FT-Raman), help to confirm the molecular structure and understand the vibrational modes of the molecule. nih.gov

The table below summarizes the types of parameters typically determined for benzothiazole (B30560) derivatives through quantum chemical calculations, using 2-amino-4-methoxybenzothiazole as a representative example.

| Parameter | Description | Typical Method | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT/B3LYP | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT/B3LYP | nih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | DFT/B3LYP | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Calculated from FMOs | nih.gov |

| Thermodynamic Properties | Enthalpy, entropy, and heat capacity at different temperatures. | DFT/B3LYP | nih.gov |

| NBO Analysis | Stabilization energies from intramolecular charge transfer. | NBO analysis | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations serve to bridge the gap between static molecular models and dynamic biological systems.

While specific MD simulation studies focused solely on this compound are not widely published, this technique is a standard and crucial step in modern drug discovery pipelines where 2-aminobenzothiazole (B30445) derivatives are frequently investigated. nih.govnih.gov The primary applications of MD simulations in this context would include:

Binding Stability: After a ligand is placed into the active site of a protein target via molecular docking, MD simulations are run to assess the stability of the ligand-protein complex over a set period (nanoseconds to microseconds). This helps validate the docking pose and provides insights into the durability of the interaction.

Conformational Analysis: MD simulations reveal the flexibility of the this compound molecule and its target protein, showing how their conformations might change to achieve an optimal fit (an "induced fit" model).

Solvation Effects: The simulations can model the explicit interactions between the molecule, its protein target, and surrounding water molecules, providing a more accurate representation of the physiological environment and its impact on binding affinity.

For instance, following the docking of a 2-aminobenzothiazole derivative into a kinase binding site, an MD simulation would be the next logical step to confirm that the key hydrogen bonds and hydrophobic interactions predicted by the docking software are maintained over time.

Analysis of Adsorption Mechanisms (e.g., Langmuir adsorption isotherm)

The study of adsorption mechanisms is particularly relevant when evaluating the application of 2-aminobenzothiazole derivatives as corrosion inhibitors. Research on the parent compound, 2-aminobenzothiazole (ABT), has shown that it can efficiently inhibit the corrosion of metal alloys in acidic media. researchgate.net This inhibition is achieved by the adsorption of the molecule onto the metal surface, forming a protective film.

To understand the nature of this adsorption, experimental data are often fitted to various adsorption isotherms. The Langmuir adsorption isotherm is frequently used, which assumes that a monolayer of the inhibitor forms on the metal surface. researchgate.netwikipedia.org The model describes the relationship between the concentration of the inhibitor and the degree of surface coverage. wikipedia.org

Key findings from studies on 2-aminobenzothiazole suggest:

The adsorption process obeys the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.net

The calculated free energy of adsorption (ΔG°ads) can be used to determine the mechanism of adsorption. Values around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more suggest chemisorption (covalent bond formation). researchgate.net

For 2-aminobenzothiazole, the adsorption mechanism is often found to be a mixture of physisorption and chemisorption. researchgate.net

The presence of two chlorine atoms in this compound would be expected to influence its adsorption properties by altering the electron density distribution across the molecule, thereby affecting its interaction with the metal surface.

| Adsorption Parameter | Significance | Finding for 2-Aminobenzothiazole (Parent Compound) | Reference |

| Adsorption Model | Describes the physical model of inhibitor-surface interaction. | Obeys the Langmuir adsorption isotherm. | researchgate.net |

| Surface Coverage (θ) | Fraction of the metal surface covered by the inhibitor. | Increases with inhibitor concentration. | researchgate.net |

| Free Energy of Adsorption (ΔG°ads) | Determines the spontaneity and type of adsorption (physisorption vs. chemisorption). | Indicates a mixed-mode (physisorption and chemisorption) process. | researchgate.net |

Structure-Activity Relationship (SAR) Modeling for Biological Applications

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for drugs with a wide range of biological activities. ijprajournal.comnih.gov Structure-Activity Relationship (SAR) studies are essential for optimizing this scaffold to develop potent and selective therapeutic agents. These studies systematically modify the chemical structure and evaluate how the changes affect biological activity.

For 2-aminobenzothiazole derivatives, SAR studies have revealed several key insights:

The 2-Amino Group: The exocyclic amino group at the C2-position is often crucial for biological activity. Molecular docking studies show this group frequently acts as a hydrogen bond donor, interacting with key amino acid residues (e.g., aspartate) in the active sites of target proteins. nih.gov Replacing this amine with other groups can lead to a significant loss of potency. nih.gov

Substitution on the Benzene (B151609) Ring: Modifying the benzene ring (positions 4, 5, 6, and 7) is a common strategy to modulate activity, selectivity, and pharmacokinetic properties.

In the development of inhibitors for Pseudomonas aeruginosa virulence, adding larger substituents at the 6-position was found to occupy more space within the binding pocket of the target histidine kinase, influencing potency. nih.gov

In anticancer research, the introduction of groups like 4-nitroaniline (B120555) and piperazine-4-nitroaniline onto the 2-aminobenzothiazole core resulted in compounds with significant growth inhibition against lung and breast cancer cell lines. nih.gov

The presence of a chlorine atom at the 4-position, as seen in 2-amino-4-chlorobenzothiazole (B128024) derivatives, has been explored for developing agents against Mycobacterium tuberculosis. nih.gov

The SAR for this compound would be defined by the combined electronic and steric effects of the two chlorine atoms. These electron-withdrawing groups can significantly alter the molecule's interaction with biological targets compared to the unsubstituted parent compound.

| Modification Site | Structural Moiety | Impact on Biological Activity | Target/Application | Reference |

| C2-Position | Exocyclic Amine (-NH₂) | Crucial hydrogen bond donor; essential for activity. | Histidine Kinase (P. aeruginosa) | nih.gov |

| C6-Position | Trifluoromethoxy Group | Basis of the FDA-approved drug Riluzole. | Amyotrophic Lateral Sclerosis | nih.gov |

| Benzene Ring | 4-Nitroaniline / Piperazine | Led to potent growth inhibition. | Anticancer (Lung, Breast) | nih.gov |

| C4-Position | Chloro Group (-Cl) | Core structure for antitubercular agent development. | Anti-Mycobacterium tuberculosis | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is invaluable for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. Numerous docking studies have been performed on 2-aminobenzothiazole derivatives to explore their potential as inhibitors of various enzymes. nih.govnih.govrsc.org

The general procedure involves using software like AutoDock Vina or LibDock to place the ligand into a defined binding site of a protein with a known three-dimensional structure (often obtained from the Protein Data Bank, PDB). nih.govijprajournal.com The software then calculates a "docking score," which estimates the binding affinity, and provides the most likely binding poses.

Examples of docking studies involving 2-aminobenzothiazole derivatives include:

PI3Kγ Inhibition: Derivatives were docked into the ATP binding site of the PI3Kγ enzyme (PDB: 7JWE). The analysis revealed key hydrogen bond interactions and a correlation between the LibDock score and inhibitory activity. nih.gov

Histidine Kinase Inhibition: The inhibitors Rilu-1 and Rilu-2 were docked into the binding pocket of the histidine kinase HK853 (PDB: 3DGE). The results showed that the 2-amino group forms a crucial hydrogen bond with an aspartate residue (Asp411) and that the benzothiazole ring engages in π-π stacking with a tyrosine residue (Tyr384). nih.gov

5-LOX Inhibition: A p-fluoro substituted 2-amino-4-aryl thiazole (B1198619) was identified as a potent inhibitor of human 5-lipoxygenase (5-LOX). Docking studies supported a competitive inhibition mechanism where the compound occupies the enzyme's active site. rsc.org

These studies demonstrate how docking can guide the rational design of more potent inhibitors by identifying the key structural features required for effective binding.

| Target Protein (PDB Code) | Ligand/Derivative Class | Key Interactions Observed | Docking Software/Algorithm | Reference |

| PI3Kγ (7JWE) | 2-Aminobenzothiazole-piperazine derivatives | Hydrogen bonds within the ATP binding site. | LibDock | nih.gov |

| Histidine Kinase HK853 (3DGE) | Riluzole (Rilu-1) and analogues | H-bond with Asp411; π-π stacking with Tyr384. | Not Specified | nih.gov |

| 5-Lipoxygenase (5-LOX) | p-fluoro substituted 2-amino-4-aryl thiazole | Binding to the enzyme's active site. | Not Specified | rsc.org |

| Candida albicans CYP51 | 2-Amino-4,5-diarylthiazole derivatives | Understanding the mechanism of anti-Candida activity. | Not Specified | nih.gov |

Biological and Pharmacological Investigations of 2 Amino 4,6 Dichlorobenzothiazole and Its Analogs

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole (B30445) have demonstrated notable antimicrobial effects, encompassing antibacterial, antifungal, antitubercular, and antimalarial activities. nih.govresearchgate.net

Antibacterial Activity (Gram-positive and Gram-negative bacteria, e.g., Escherichia coli, Proteus sp., S. aureus)

The antibacterial potential of 2-aminobenzothiazole analogs has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of 2-arylbenzothiazole analogues showed significant antibacterial activity. nih.gov Specifically, compounds 25a, 25b, and 25c exhibited excellent potency against Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) of approximately 1 µM, which is more potent than the reference drug ciprofloxacin (B1669076) (MIC = 2.93 µM). nih.gov These compounds also demonstrated good activity against Klebsiella pneumoniae. nih.gov

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzothiazole (B30560) ring play a crucial role in antibacterial efficacy. For example, the presence of a chloro group at the 5th position of the benzothiazole ring was found to enhance antibacterial activity against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov Similarly, the presence of 2,3-dichloro and 2,4-dichloro phenyl moieties linked to the thiazole (B1198619) ring amplified antibacterial activity. nih.gov

Some 2-aminobenzothiazole derivatives have shown promise as DNA gyrase B inhibitors, a well-established target for antibacterial drugs. nih.gov Compound E, a 5-substituted 2-aminobenzothiazole derivative, displayed low nanomolar inhibition of DNA gyrase and broad-spectrum antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics. nih.gov It showed MIC values of less than 0.03 μg/mL for most Gram-positive strains and 4–16 μg/mL against Gram-negative bacteria like E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

In another study, newly synthesized amide derivatives of 2-aminobenzthiazole were tested for their antimicrobial activity. researchgate.net At a concentration of 250 µg/mL, all compounds except one showed moderate activity against the Gram-negative bacterium Escherichia coli. researchgate.net Furthermore, two of the compounds were moderately active against the Gram-positive Staphylococcus epidermidis, and one compound demonstrated moderate activity against Klebsiella pneumoniae. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Aminobenzothiazole Analogs

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 25a | Enterococcus faecalis | ~1 µM | nih.gov |

| 25b | Enterococcus faecalis | ~1 µM | nih.gov |

| 25c | Enterococcus faecalis | ~1 µM | nih.gov |

| Ciprofloxacin (control) | Enterococcus faecalis | 2.93 µM | nih.gov |

| 4b (5-chloro substituted) | Salmonella typhimurium | 25–50 μg/ml | nih.gov |

| 4b (5-chloro substituted) | Klebsiella pneumoniae | 25–50 μg/ml | nih.gov |

| Streptomycin (control) | Salmonella typhimurium | 25–50 μg/ml | nih.gov |

| Streptomycin (control) | Klebsiella pneumoniae | 25–50 μg/ml | nih.gov |

| Compound E | Gram-positive strains | < 0.03 μg/mL | nih.gov |

| Compound E | E. coli | 4–16 μg/mL | nih.gov |

| Compound E | Acinetobacter baumannii | 4–16 μg/mL | nih.gov |

| Compound E | Pseudomonas aeruginosa | 4–16 μg/mL | nih.gov |

| Compound E | Klebsiella pneumoniae | 4–16 μg/mL | nih.gov |

| Amide Derivatives (MZ1, MZ2) | Staphylococcus epidermidis | Moderately active at 250 µg/mL | researchgate.net |

| Amide Derivative (MZ1) | Klebsiella pneumoniae | Moderately active at 250 µg/mL | researchgate.net |

| Amide Derivatives | Escherichia coli | Moderately active at 250 µg/mL | researchgate.net |

Antifungal Activity (e.g., Aspergillus flavus, Candida albicans)

Several studies have highlighted the antifungal potential of 2-aminobenzothiazole derivatives. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened for their in vitro antimicrobial properties, with almost all compounds exhibiting antifungal activity. researchgate.netnih.gov Notably, compounds 1n and 1o were the most effective, displaying MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. researchgate.netnih.gov Importantly, these two compounds did not show any cytotoxic effects on human THP-1 cells. researchgate.netnih.gov

Further research involved the synthesis of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives, which were evaluated for their antifungal action against Candida glabrata and Aspergillus niger. researchgate.net The results indicated that some of these compounds possessed measurable activity when compared to the standard drug fluconazole. researchgate.net

The antifungal activity of copper (II) surfactants derived from substituted 2-amino-6-methyl benzothiazole was investigated against Alternaria alternata. openpharmaceuticalsciencesjournal.com The study found that all the synthesized complexes showed good antifungal activity, which was attributed to the chelation of copper ions, a process known to enhance antimicrobial potency. openpharmaceuticalsciencesjournal.com

Some 2-aminothiazole (B372263) derivatives have also been reported to have better antifungal activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov Molecular docking studies suggest that the mechanism of antifungal activity may involve the inhibition of CYP51 in C. albicans. nih.gov

Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Analogs

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 1n | Candida albicans | 4-8 μg/mL | researchgate.netnih.gov |

| 1n | Candida parapsilosis | 4-8 μg/mL | researchgate.netnih.gov |

| 1n | Candida tropicalis | 4-8 μg/mL | researchgate.netnih.gov |

| 1o | Candida albicans | 4-8 μg/mL | researchgate.netnih.gov |

| 1o | Candida parapsilosis | 4-8 μg/mL | researchgate.netnih.gov |

| 1o | Candida tropicalis | 4-8 μg/mL | researchgate.netnih.gov |

| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata | Good measurable activity | researchgate.net |

| 2-amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Good measurable activity | researchgate.net |

| Copper (II) surfactants of 2-amino-6-methyl benzothiazole | Alternaria alternata | Good antifungal activity | openpharmaceuticalsciencesjournal.com |

Antitubercular Activity against Mycobacterium tuberculosis

An amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant strain of Mycobacterium tuberculosis that under-expressed the essential signal peptidase LepB. nih.govbiorxiv.orgnih.gov The initial "seed" molecule demonstrated a two-fold higher activity against this hypomorphic strain. nih.govbiorxiv.orgnih.gov Subsequent synthesis and testing of 34 analogs led to the identification of molecules with improved potency and reduced cytotoxicity. nih.govbiorxiv.orgnih.gov

Key findings from these studies include:

The seed molecule exhibited good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages. nih.govnih.gov

While some analogs showed improved potency, they did not appear to directly target LepB or inhibit protein secretion. nih.govnih.gov

Certain analogs demonstrated good permeability and low protein binding, but their metabolic stability was poor. nih.govnih.gov

The addition of a methyl group on a thiourea (B124793) substituent significantly increased cytotoxicity without improving antitubercular activity. biorxiv.orgbiorxiv.org

Replacing an alkyl chain with an isopropyl group resulted in good activity for both benzothiazole and oxazole (B20620) derivatives, but with no selectivity. biorxiv.orgbiorxiv.org

Table 3: Antitubercular Activity of Selected 2-Aminobenzothiazole Analogs

| Compound | Strain | Activity (MIC) | Cytotoxicity (HepG2 IC₅₀) | Reference |

|---|---|---|---|---|

| Molecule 1 (seed) | Wild-type M. tuberculosis | 47 ± 12 µM | 26 ± 12 µM | biorxiv.org |

| Molecule 1 (seed) | LepB-UE M. tuberculosis | 25 ± 4.5 µM | 26 ± 12 µM | biorxiv.org |

| Molecule 8 | Wild-type M. tuberculosis | 27 ± 17 µM | 21 ± 19 µM | biorxiv.org |

| Molecule 8 | LepB-UE M. tuberculosis | 18 ± 2.0 µM | 21 ± 19 µM | biorxiv.org |

| Compound 27 | Wild-type M. tuberculosis | 155-195 µM | 5.6 µM | biorxiv.orgbiorxiv.org |

| Compound 28 (benzothiazole) | Wild-type M. tuberculosis | 20-40 µM | 27-78 µM | biorxiv.orgbiorxiv.org |

| Compound 29 (oxazole) | Wild-type M. tuberculosis | 20-40 µM | 27-78 µM | biorxiv.orgbiorxiv.org |

Antimalarial Activity

Benzothiazole derivatives have been identified as promising compounds for the treatment of malaria. nih.gov A systematic review of in vitro and in vivo studies identified 232 benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The antimalarial mechanisms of these compounds include the inhibition of Plasmodium falciparum enzymes in vitro and the inhibition of blood parasites in vivo. nih.gov Structure-activity relationship studies have emphasized that the substitution pattern on the benzothiazole scaffold is critical in determining the antimalarial activity of the analog. nih.gov

Anticancer and Antiproliferative Properties

The 2-aminobenzothiazole scaffold is recognized as an important heterocyclic system in the design and discovery of new anticancer agents. nih.govresearchgate.net These compounds have shown activity against a wide range of human cancer cell lines, including those of the breast, leukemia, lung, colon, central nervous system, melanoma, ovary, kidney, and prostate. nih.govresearchgate.net

Mechanisms of Action in Cancer Inhibition

Derivatives of 2-aminobenzothiazole have emerged as a significant class of compounds in the design and discovery of new anticancer agents. nih.gov These compounds exhibit their anticancer effects through various mechanisms, targeting key proteins and pathways involved in tumor growth and survival. nih.gov

One of the primary mechanisms is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. nih.gov Benzothiazole derivatives have been shown to inhibit several types of kinases, including:

Tyrosine Kinases: These include receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and non-receptor tyrosine kinases. nih.govnih.gov Dysregulation of RTKs is a common factor in many cancers, and their inhibition can block downstream signaling pathways that promote cell growth and migration. nih.gov

Serine/Threonine Kinases: Compounds based on the 2-aminobenzothiazole structure have been developed as inhibitors of kinases such as Aurora, CDK, and RAF, which are all involved in cell cycle regulation and proliferation. nih.gov For instance, one 2-aminobenzothiazole derivative was found to induce G2/M cell cycle arrest in leukemia and breast cancer cell lines. nih.gov This arrest is associated with an increase in reactive oxygen species (ROS) and DNA double-strand breaks, ultimately leading to suppressed tumor cell proliferation. nih.gov

Another key mechanism is the induction of apoptosis, or programmed cell death. A novel 2-aminobenzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, demonstrated the ability to induce apoptosis in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. nih.gov

Furthermore, some benzothiazole derivatives act as inhibitors of DNA topoisomerases. nih.gov These enzymes are essential for managing the topological state of DNA during replication and transcription, and their inhibition can lead to DNA damage and cell death. nih.gov The unique profiles of growth inhibition shown by benzothiazoles in cancer cell line screenings suggest a mode of action distinct from known chemotherapeutic agents. nih.gov

Table 1: Anticancer Mechanisms of 2-Aminobenzothiazole Analogs To make this table interactive, you can sort by clicking the headers.

| Target/Mechanism | Examples of Targeted Proteins/Pathways | Effect on Cancer Cells |

|---|---|---|

| Kinase Inhibition | EGFR, VEGFR-2, Aurora, CDK, RAF, DYRK2 nih.govnih.gov | Inhibition of cell proliferation, migration, and cell cycle progression nih.gov |

| Induction of Apoptosis | - | Programmed cell death of cancer cells nih.gov |

| Cell Cycle Arrest | Induces G2/M phase arrest nih.gov | Halts cell division nih.gov |

| DNA Damage | Topoisomerase inhibition, increased ROS nih.gov | Leads to cell death nih.gov |

Anti-inflammatory and Analgesic Activities

The benzothiazole scaffold is a key feature in the development of new anti-inflammatory and analgesic agents. asianpubs.org Chronic inflammation is implicated in a range of diseases, creating a need for novel treatments. nih.govnih.gov Derivatives of 2-aminobenzothiazole have shown significant potential in this area, often by inhibiting cyclooxygenase (COX) enzymes. researchgate.net

Most non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, which in turn blocks the synthesis of prostaglandins (B1171923) and thromboxanes. nih.gov While COX-2 inhibition provides the desired anti-inflammatory and analgesic effects, COX-1 inhibition can lead to gastrointestinal side effects. nih.gov Research has focused on developing selective COX-2 inhibitors to improve safety profiles. asianpubs.org

Several studies have demonstrated the anti-inflammatory and analgesic properties of 2-aminobenzothiazole derivatives. For example, a series of 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-ones were synthesized and showed in vivo analgesic and anti-inflammatory activity. asianpubs.org In another study, newly synthesized 2-aminobenzothiazole derivatives were evaluated using the λ-Carrageenan-induced mice paw edema method, a standard model for acute inflammation. sphinxsai.com Some of these compounds, such as those with chloro and methoxy (B1213986) substitutions on the benzothiazole ring, exhibited anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. researchgate.netsphinxsai.com

A hybrid molecule combining 2-aminobenzothiazole with ketoprofen (B1673614) showed superior anti-inflammatory activity compared to ibuprofen (B1674241) in in-vitro tests. dntb.gov.ua Furthermore, certain sulfonamide-based benzothiazole derivatives have also demonstrated notable anti-inflammatory and analgesic effects. nih.gov

Anticonvulsant Properties

The benzothiazole nucleus is a promising scaffold for the development of new anticonvulsant drugs. nih.gov Epilepsy, a chronic neurological disorder characterized by seizures, affects a significant portion of the population, and currently available drugs are not always effective. benthamdirect.com

Benzothiazole derivatives have been shown to possess the key pharmacophoric features necessary for binding to receptor sites involved in anticonvulsant activity. nih.govbenthamdirect.com The drug Riluzole, which contains a benzothiazole moiety, is known to have anticonvulsant properties. nih.gov

Numerous studies have evaluated the anticonvulsant potential of newly synthesized benzothiazole derivatives. These compounds are often tested using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. mdpi.com For example, a study on N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamides found that derivatives with a p-Cl group on the benzene sulphonamide portion showed enhanced anticonvulsant activity. nih.gov Another study identified 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate as a potent anticonvulsant agent. benthamdirect.com

The structural modifications of the benzothiazole core, such as the introduction of different substituents, have been shown to influence the anticonvulsant activity. mdpi.com For instance, substitutions at the 6-position of the benzothiazole ring with groups like F, Cl, and CF3 have been explored to modulate activity. mdpi.com

Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives To make this table interactive, you can sort by clicking the headers.

| Compound Type | Key Structural Feature | Observed Activity | Testing Model |

|---|---|---|---|

| Benzothiazole Sulfonamides | p-Cl group on benzene sulphonamide nih.gov | Potent anticonvulsant agent nih.gov | MES and scPTZ tests nih.gov |

| 2-aminobenzothiazole derivatives | 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate benthamdirect.com | Strongest anticonvulsant effect among tested compounds benthamdirect.com | Not specified |

| Benztriazoles with mercapto-triazole | Substitutions at 6-position (e.g., F, Cl, CF3) mdpi.com | Varying levels of anticonvulsant protection mdpi.com | MES and scPTZ tests mdpi.com |

Antiviral Activity (e.g., HIV-1 Protease inhibition)

The HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiviral drugs. nih.govresearchgate.net This enzyme is an aspartyl protease responsible for cleaving viral polyproteins into mature, functional proteins, an essential step in the virus's life cycle. nih.govmdpi.com

Benzothiazole derivatives have been investigated as potent inhibitors of HIV-1 protease. nih.gov Research has shown that replacing certain moieties in existing inhibitor structures with a benzothiazolesulfonamide can lead to improved potency and antiviral activity. nih.gov These inhibitors often work by binding to the active site of the protease, preventing it from processing the viral polyproteins. nih.gov

The development of these inhibitors is a major success of structure-assisted drug design, utilizing techniques like X-ray crystallography to understand the interactions between the inhibitor and the enzyme. researchgate.net For example, the co-crystal structure of an inhibitor with the protease revealed that the benzothiazole nitrogen can form hydrogen bonding interactions with key amino acid residues in the enzyme's active site, such as Asp30'. nih.gov

In addition to protease inhibition, some benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, another key viral enzyme. mdpi.com These compounds were found to block both the DNA polymerase and RNase H activities of reverse transcriptase, demonstrating robust anti-HIV-1 activity in cell culture. mdpi.com

Anthelmintic Activity

Helminthiasis, or infections with parasitic worms, remains a significant global health issue. nih.gov Benzothiazole derivatives have been identified as a promising class of compounds for the development of new anthelmintic drugs. researchgate.net The mechanism of action for anthelmintics often involves interfering with essential biochemical or physiological processes of the parasite. researchgate.net

Several studies have evaluated the anthelmintic activity of newly synthesized benzothiazole derivatives, often using the earthworm Pheretima posthuma as a model organism. researchgate.netnih.gov In these assays, the time taken for paralysis and death of the worms is measured to determine the efficacy of the compounds. researchgate.net

For instance, novel benzothiazole derivatives containing indole (B1671886) moieties were synthesized and evaluated, with some compounds showing good anthelmintic activity compared to the standard drug albendazole. researchgate.net Another study focused on 6-methoxybenzothiazole-2-carbamates, where the introduction of specific side chains at the 6-position of the benzothiazole ring led to compounds with high activity against paramphistomum (rumen flukes). nih.gov One such derivative, methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, displayed an effect equipotent to the reference drug oxyclozanide. nih.gov

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of these compounds relates to their anthelmintic potential, guiding the design of more effective agents. nih.gov

Corrosion Inhibition Properties and Mechanisms

Beyond their pharmacological applications, 2-aminobenzothiazole derivatives have proven to be effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netresearchgate.net Corrosion can cause significant economic losses and safety hazards, particularly in industries that use metal pipelines and structures. electrochemsci.org

Organic compounds containing heteroatoms like nitrogen and sulfur, such as 2-aminobenzothiazole, are effective corrosion inhibitors because these atoms act as adsorption centers on the metal surface. researchgate.netelectrochemsci.org The inhibitor molecules form a protective film on the metal, which acts as a barrier to the corrosive medium. electrochemsci.org

Electrochemical Studies

Electrochemical techniques are widely used to study the performance and mechanism of corrosion inhibitors. These methods include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies have shown that 2-amino-4-chlorobenzothiazole (B128024) acts as a mixed-type inhibitor for X65 steel in sulfuric acid, meaning it inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.org The inhibition efficiency of these compounds generally increases with their concentration. researchgate.netresearchgate.net For example, at a concentration of 5 mM, 2-amino-4-chlorobenzothiazole exhibited a corrosion inhibition efficiency of nearly 90% for X65 steel. electrochemsci.org

The adsorption of these inhibitor molecules on the metal surface typically follows an adsorption isotherm model, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netelectrochemsci.org The presence of nitrogen and sulfur atoms in the 2-aminobenzothiazole structure facilitates strong adsorption onto the metal. researchgate.net

Surface Morphology Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of materials. In the context of 2-aminobenzothiazole and its derivatives, SEM has been instrumental in visualizing the effects of these compounds on various surfaces, particularly in materials science and drug delivery applications.

Studies on metal complexes involving Schiff bases derived from 2-aminobenzothiazole have utilized SEM to understand their morphology. For instance, a copper (II) complex incorporating a 2-aminobenzothiazole derivative exhibited an agglomerated morphology, with particle sizes observed in the micron diameter range. jmaterenvironsci.com

In the field of environmental science and materials engineering, magnetic nanocomposites functionalized with 2-aminobenzothiazole have been developed for the selective adsorption of metal ions. bohrium.com SEM analysis of these nanocomposites is crucial for confirming their structure and observing the surface texture, which influences their adsorption capacity.

Furthermore, SEM is widely used in corrosion science to examine the protective films formed by inhibitor molecules on metal surfaces. For new benzothiazole derivatives investigated as corrosion inhibitors for carbon steel, SEM imaging has confirmed the formation of a protective layer on the steel surface. tandfonline.com This analysis, often coupled with Energy-Dispersive X-ray (EDX) analysis, provides clear evidence that the inhibitor has been effectively adsorbed, leading to a significant reduction in corrosion. tandfonline.com Similarly, SEM has been employed to study the inhibition of aluminum alloy corrosion by 2-aminobenzothiazole and the interaction of 2-aminobenzothiazole with galvanized steel surfaces. csic.esresearcher.life In drug delivery research, SEM images have shown that microparticles made from polymers like ethyl cellulose (B213188) to encapsulate 2-aminobenzothiazole are spherical in shape. semanticscholar.org

Adsorption Models

The interaction between 2-aminobenzothiazole derivatives and surfaces, particularly in the context of corrosion inhibition, is often quantitatively described by adsorption models. These models, or isotherms, explain how inhibitor molecules distribute between the solution and the metal surface, leading to the formation of a protective film. The ability of an organic molecule to act as a corrosion inhibitor is significantly influenced by its adsorption characteristics onto the metal surface.

Several studies investigating the role of benzothiazole derivatives as corrosion inhibitors for steel in acidic media have found that the adsorption process can be well-described by the Langmuir adsorption isotherm . tandfonline.comresearchgate.netelectrochemsci.orgsci-hub.se This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each adsorption site holds one molecule. sci-hub.se The fit to the Langmuir model indicates a strong, stable interaction between the inhibitor and the metal. tandfonline.comelectrochemsci.org